hex-2-enedioic acid
Overview
Description
Hex-2-enedioic acid, also known as 2-hexenedioic acid, is an organic compound with the molecular formula C6H8O4. It is a dicarboxylic acid where the carbon-carbon double bond is located at the 2-position.
Mechanism of Action
Target of Action
It’s known that this compound can interact with various enzymes and proteins within the cell .
Mode of Action
Hex-2-enedioic acid’s mode of action involves enzymatic hydrogenation. In a study, it was demonstrated that enoate reductases (ERs) can hydrogenate 2-hexenedioic acid, producing adipic acid with a high conversion rate and yield both in vivo and in vitro .
Biochemical Pathways
It’s known that the compound can be involved in the biosynthesis of adipic acid, a precursor for nylon-6,6 polymer .
Pharmacokinetics
Its physical and chemical properties such as density (13±01 g/cm3), boiling point (3876±250 °C at 760 mmHg), and molecular weight (144125) can influence its bioavailability .
Result of Action
The result of this compound’s action is the production of adipic acid through the enzymatic hydrogenation process . This could potentially be used for the environmentally benign biosynthesis of adipic acid and other chemicals from renewable resources .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage condition (2-8°C, dry) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-2-enedioic acid can be synthesized through various methods. One common synthetic route involves the oxidation of hex-2-ene using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3). The reaction typically requires controlled conditions to ensure the selective formation of the dicarboxylic acid .
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic oxidation of hex-2-ene. This process often involves the use of metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Hex-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex dicarboxylic acids.
Reduction: Reduction of this compound can yield hexanedioic acid.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium)
Substitution: Alcohols or amines in the presence of acid catalysts
Major Products Formed
Oxidation: More complex dicarboxylic acids
Reduction: Hexanedioic acid
Substitution: Esters or amides
Scientific Research Applications
Hex-2-enedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals .
Comparison with Similar Compounds
Hex-2-enedioic acid can be compared with other similar dicarboxylic acids, such as:
Hexanedioic acid (adipic acid): Unlike this compound, hexanedioic acid does not have a double bond. This difference in structure affects their chemical reactivity and applications.
Maleic acid: Maleic acid has a similar structure but with the double bond located at a different position. This positional difference influences their chemical properties and reactivity.
Fumaric acid: Fumaric acid is the trans-isomer of maleic acid and has different physical and chemical properties compared to this compound
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis
Properties
IUPAC Name |
(E)-hex-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBSUGYTMJWPAX-HNQUOIGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333155 | |
Record name | (E)-hex-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-2-Hexenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013311 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4440-68-0 | |
Record name | (E)-hex-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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